molecular formula C20H22N6O B7130660 N-[[4-(pyrazol-1-ylmethyl)phenyl]methyl]-6-pyrrolidin-1-ylpyridazine-3-carboxamide

N-[[4-(pyrazol-1-ylmethyl)phenyl]methyl]-6-pyrrolidin-1-ylpyridazine-3-carboxamide

Cat. No.: B7130660
M. Wt: 362.4 g/mol
InChI Key: AHTJSWDXQWSQLE-UHFFFAOYSA-N
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Description

N-[[4-(pyrazol-1-ylmethyl)phenyl]methyl]-6-pyrrolidin-1-ylpyridazine-3-carboxamide is a complex organic compound featuring a pyrazole ring, a pyridazine ring, and a pyrrolidine ring

Properties

IUPAC Name

N-[[4-(pyrazol-1-ylmethyl)phenyl]methyl]-6-pyrrolidin-1-ylpyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N6O/c27-20(18-8-9-19(24-23-18)25-11-1-2-12-25)21-14-16-4-6-17(7-5-16)15-26-13-3-10-22-26/h3-10,13H,1-2,11-12,14-15H2,(H,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHTJSWDXQWSQLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NN=C(C=C2)C(=O)NCC3=CC=C(C=C3)CN4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[4-(pyrazol-1-ylmethyl)phenyl]methyl]-6-pyrrolidin-1-ylpyridazine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Attachment to the Phenyl Ring: The pyrazole derivative is then reacted with a benzyl halide to form the pyrazol-1-ylmethylphenyl intermediate.

    Formation of the Pyridazine Ring: This intermediate is then subjected to a cyclization reaction with a suitable dicarbonyl compound to form the pyridazine ring.

    Introduction of the Pyrrolidine Ring: Finally, the pyrrolidine ring is introduced through a nucleophilic substitution reaction, where the pyridazine derivative reacts with a pyrrolidine derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and pyrrolidine rings.

    Reduction: Reduction reactions can be performed on the pyridazine ring to modify its electronic properties.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at positions adjacent to the nitrogen atoms in the rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce partially saturated ring systems.

Scientific Research Applications

Chemistry

In chemistry, N-[[4-(pyrazol-1-ylmethyl)phenyl]methyl]-6-pyrrolidin-1-ylpyridazine-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

Biologically, this compound is studied for its potential as a therapeutic agent. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and neurological disorders.

Medicine

In medicine, the compound’s potential therapeutic effects are of great interest. Research is ongoing to determine its efficacy and safety in treating various conditions. Its multi-ring structure allows for diverse interactions with biological molecules, potentially leading to novel treatments.

Industry

Industrially, this compound could be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals. Its complex structure and reactivity make it a valuable component in various industrial applications.

Mechanism of Action

The mechanism of action of N-[[4-(pyrazol-1-ylmethyl)phenyl]methyl]-6-pyrrolidin-1-ylpyridazine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to therapeutic effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its effects.

Comparison with Similar Compounds

Similar Compounds

    N-[[4-(pyrazol-1-ylmethyl)phenyl]methyl]-6-piperidin-1-ylpyridazine-3-carboxamide: Similar structure but with a piperidine ring instead of a pyrrolidine ring.

    N-[[4-(pyrazol-1-ylmethyl)phenyl]methyl]-6-morpholin-1-ylpyridazine-3-carboxamide: Contains a morpholine ring, offering different electronic and steric properties.

Uniqueness

N-[[4-(pyrazol-1-ylmethyl)phenyl]methyl]-6-pyrrolidin-1-ylpyridazine-3-carboxamide is unique due to its combination of three distinct ring systems, which provides a versatile framework for chemical modifications and interactions with biological targets. This uniqueness makes it a valuable compound for research and development in various scientific fields.

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